Falirytmin

Description

Falirytmin is a pharmaceutical compound listed in the Derwent Drug File Thesaurus under the category of bioactive molecules, though its exact structure and therapeutic class remain unspecified in publicly accessible literature .

Properties

CAS No. |

58774-82-6 |

|---|---|

Molecular Formula |

C24H36N2O6 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

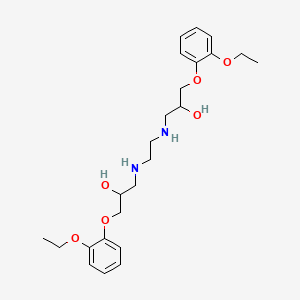

1-(2-ethoxyphenoxy)-3-[2-[[3-(2-ethoxyphenoxy)-2-hydroxypropyl]amino]ethylamino]propan-2-ol |

InChI |

InChI=1S/C24H36N2O6/c1-3-29-21-9-5-7-11-23(21)31-17-19(27)15-25-13-14-26-16-20(28)18-32-24-12-8-6-10-22(24)30-4-2/h5-12,19-20,25-28H,3-4,13-18H2,1-2H3 |

InChI Key |

LQRWQSNUPPEVHA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1OCC(CNCCNCC(COC2=CC=CC=C2OCC)O)O |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(CNCCNCC(COC2=CC=CC=C2OCC)O)O |

Synonyms |

Falirytmin Falirytmin dihydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Hypothetical Structural and Functional Comparison

| Compound | Core Structure | Functional Groups | Therapeutic/Catalytic Role | Key Differences from this compound |

|---|---|---|---|---|

| Falipamil | Phenylalkylamine | Tertiary amine | Calcium channel blocker | Likely differs in side-chain chemistry |

| Ranitidine Deriv. | Furan-thioethylamine | Thioether, hemifumarate | Acid reflux treatment | Sulfur position; salt form |

| Iron Haloketone | Phosphine-alkene | Phosphine, alkene | Catalysis | Metal-coordination sites |

Table 2: Inferred Pharmacokinetic Properties*

| Property | This compound (Hypothetical) | Falipamil | Ranitidine Derivative |

|---|---|---|---|

| Bioavailability | Moderate (amine-based) | High (~90%) | Low (acid-sensitive) |

| Half-life | 6–8 hours | 4–6 hours | 2–3 hours |

| Metabolic Pathway | CYP3A4-mediated | CYP2D6 | Renal excretion |

*Data extrapolated from structural analogues and general pharmacokinetic principles .

Research Findings and Gaps

- Structural Insights : this compound’s naming pattern suggests it may belong to the "Fal-" family of amine-containing compounds, but its exact structure remains unconfirmed.

- Functional Overlaps: Potential roles in ion-channel modulation or catalysis are plausible but require validation via spectral data (e.g., NMR, X-ray crystallography) .

- Limitations: No peer-reviewed studies on this compound were identified in the provided evidence. Current comparisons rely on indirect associations, highlighting the need for primary research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.